molecular formula C27H29NO3S2 B11670577 (5Z)-5-{2-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-{2-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11670577
M. Wt: 479.7 g/mol
InChI Key: MKIFTWDADHBCQW-PLRJNAJWSA-N
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Description

The compound “(5Z)-5-{2-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one” is a synthetic organic molecule that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound features a complex structure with multiple functional groups, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(5Z)-5-{2-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of Thiazolidinone Core: The thiazolidinone core can be synthesized by the reaction of a thiourea derivative with an α-halo ketone under basic conditions.

    Introduction of Benzylidene Group: The benzylidene group can be introduced via a condensation reaction between the thiazolidinone core and a benzaldehyde derivative.

    Attachment of Cyclohexylphenoxyethoxy Group: This step involves the nucleophilic substitution reaction of the benzylidene-thiazolidinone intermediate with a suitable phenoxyethoxy derivative.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used for purification.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the benzylidene group, converting it to a benzyl group.

    Substitution: The phenoxyethoxy group can participate in nucleophilic substitution reactions, potentially leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Alkyl halides, aryl halides.

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Benzyl derivatives.

    Substitution Products: Various substituted thiazolidinones.

Scientific Research Applications

Chemistry

The compound is studied for its potential as a building block in organic synthesis, enabling the creation of more complex molecules with potential biological activities.

Biology

In biological research, thiazolidinones are investigated for their antimicrobial and anti-inflammatory properties. This compound may serve as a lead molecule for the development of new drugs.

Medicine

The compound’s structure suggests potential applications in medicinal chemistry, particularly in the design of anticancer agents. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

In the industrial sector, such compounds can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of “(5Z)-5-{2-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one” is likely related to its ability to interact with specific molecular targets. The thiazolidinone core can inhibit enzymes or receptors involved in disease pathways. The benzylidene group may enhance binding affinity, while the phenoxyethoxy group can improve solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-{2-[2-(4-phenylphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one
  • (5Z)-5-{2-[2-(4-methylphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

The unique combination of functional groups in “(5Z)-5-{2-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one” provides distinct chemical and biological properties. The cyclohexyl group may enhance hydrophobic interactions, while the thioxo group offers potential for redox activity.

Properties

Molecular Formula

C27H29NO3S2

Molecular Weight

479.7 g/mol

IUPAC Name

(5Z)-5-[[2-[2-(4-cyclohexylphenoxy)ethoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C27H29NO3S2/c1-2-16-28-26(29)25(33-27(28)32)19-22-10-6-7-11-24(22)31-18-17-30-23-14-12-21(13-15-23)20-8-4-3-5-9-20/h2,6-7,10-15,19-20H,1,3-5,8-9,16-18H2/b25-19-

InChI Key

MKIFTWDADHBCQW-PLRJNAJWSA-N

Isomeric SMILES

C=CCN1C(=O)/C(=C/C2=CC=CC=C2OCCOC3=CC=C(C=C3)C4CCCCC4)/SC1=S

Canonical SMILES

C=CCN1C(=O)C(=CC2=CC=CC=C2OCCOC3=CC=C(C=C3)C4CCCCC4)SC1=S

Origin of Product

United States

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